molecular formula C21H23N3O2 B2412563 N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1251708-38-9

N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2412563
CAS No.: 1251708-38-9
M. Wt: 349.434
InChI Key: KWEZNGZVJOMEGR-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzyloxybenzyl group, an isopropyl group, and a pyrazole carboxamide moiety, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

Chemistry: N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets.

Medicine: The compound is being explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Preliminary studies suggest that it may interact with specific molecular targets involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxybenzyl intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.

    Synthesis of the pyrazole intermediate: The pyrazole ring is formed by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Coupling of intermediates: The final step involves the coupling of the benzyloxybenzyl intermediate with the pyrazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

  • N-(4-(benzyloxy)benzyl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(4-(benzyloxy)benzyl)-1-ethyl-1H-pyrazole-3-carboxamide
  • N-(4-(benzyloxy)benzyl)-1-propyl-1H-pyrazole-3-carboxamide

Comparison: Compared to its analogs, N-(4-(benzyloxy)benzyl)-1-isopropyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the isopropyl group. This group may influence the compound’s steric and electronic characteristics, affecting its reactivity and binding affinity. The isopropyl group can also impact the compound’s solubility and stability, making it distinct from its methyl, ethyl, and propyl counterparts.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16(2)24-13-12-20(23-24)21(25)22-14-17-8-10-19(11-9-17)26-15-18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEZNGZVJOMEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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